Tertiapin LQ Exhibits >250-Fold Selectivity for Kir1.1 Over Kir3.x Subtypes
Tertiapin LQ provides unparalleled discrimination between the Kir1.1 (ROMK1) channel and the Kir3.1/3.2 and Kir3.1/3.4 (GIRK) channels. In vitro binding assays demonstrate that Tertiapin LQ binds to Kir1.1 with a dissociation constant (Kd) of 1.1 nM, while its affinity for Kir3.1/3.2 is 274 nM (a 249-fold difference) and for Kir3.1/3.4 is 361 nM (a 328-fold difference) . This level of selectivity is not observed with the parent compound, Tertiapin-Q, which binds to both Kir1.1 (Ki=1.3 nM) and Kir3.1/3.4 (Ki=13.3 nM) with high affinity, resulting in a mere 10-fold selectivity window .
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Kir1.1: 1.1 nM; Kir3.1/3.2: 274 nM; Kir3.1/3.4: 361 nM |
| Comparator Or Baseline | Tertiapin-Q (Ki): Kir1.1: 1.3 nM; Kir3.1/3.4: 13.3 nM |
| Quantified Difference | Tertiapin LQ: >250-fold selectivity for Kir1.1 over Kir3.x; Tertiapin-Q: ~10-fold selectivity for Kir1.1 over Kir3.1/3.4 |
| Conditions | In vitro radioligand binding assays on heterologously expressed Kir channel subtypes. |
Why This Matters
This quantitative selectivity allows researchers to attribute observed physiological effects exclusively to Kir1.1 (ROMK1) channel inhibition, eliminating confounding GIRK channel blockade that would occur with less selective alternatives like Tertiapin-Q.
